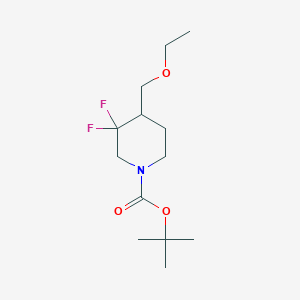
Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxymethyl group, and two fluorine atoms attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group is introduced through an alkylation reaction using ethoxymethyl chloride or a similar reagent.
Addition of the Tert-butyl Group: The tert-butyl group is added via a tert-butylation reaction using tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl4-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl4-(methoxymethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl4-(chloromethyl)-3,3-difluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H23F2NO3 |
|---|---|
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
tert-butyl 4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23F2NO3/c1-5-18-8-10-6-7-16(9-13(10,14)15)11(17)19-12(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
ZCPPDVSYCBYKNK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CCN(CC1(F)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)
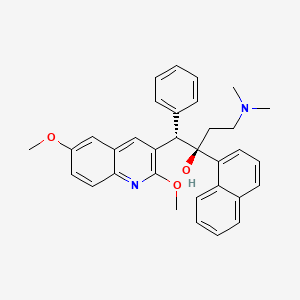
![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)

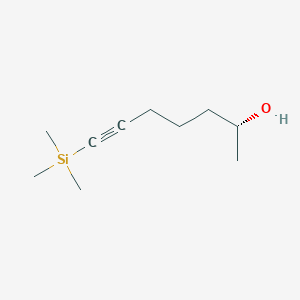
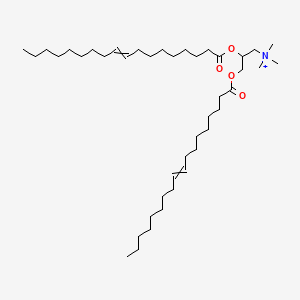
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
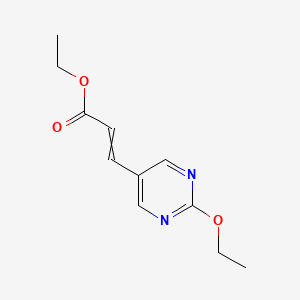
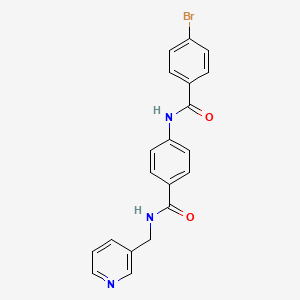
![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
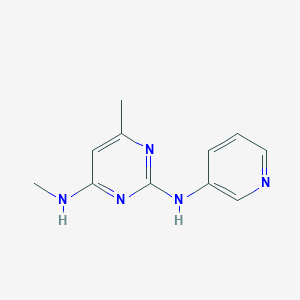
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
